molecular formula C6H8N2O3S B8131205 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

Cat. No.: B8131205
M. Wt: 188.21 g/mol
InChI Key: YJOXRRIZRFNZMV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol typically involves the reaction of cyclopropanesulfonyl chloride with 4-hydroxy-1H-pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

1-Cyclopropanesulfonyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the sulfonyl group produces a sulfide .

Mechanism of Action

The mechanism of action of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol is not well-documented. compounds containing the pyrazole moiety are known to interact with various molecular targets, including enzymes and receptors. The sulfonyl group may enhance the compound’s binding affinity to these targets by forming hydrogen bonds and other interactions .

Comparison with Similar Compounds

1-Cyclopropanesulfonyl-1H-pyrazol-4-ol can be compared to other pyrazole derivatives, such as:

The uniqueness of this compound lies in its combination of the cyclopropanesulfonyl and hydroxyl groups, which confer specific reactivity and potential biological activities .

Properties

IUPAC Name

1-cyclopropylsulfonylpyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c9-5-3-7-8(4-5)12(10,11)6-1-2-6/h3-4,6,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOXRRIZRFNZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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